molecular formula C12H17NO2 B1598999 Methyl 4-(diethylamino)benzoate CAS No. 91563-80-3

Methyl 4-(diethylamino)benzoate

Cat. No. B1598999
CAS RN: 91563-80-3
M. Wt: 207.27 g/mol
InChI Key: NRZLHHHHUNKJOP-UHFFFAOYSA-N
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Description

“Methyl 4-(diethylamino)benzoate” is a chemical compound with the molecular formula C12H17NO2 . It is also known by other names such as “Benzoic acid, p-(dimethylamino)-, methyl ester”, “Methyl p-(dimethylamino)benzoate”, and "Methyl 4-(N,N-dimethylamino)benzoate" .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(diethylamino)benzoate” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

“Methyl 4-(diethylamino)benzoate” has a molecular weight of 207.27 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds . Its exact mass and monoisotopic mass are 207.125928785 g/mol . The topological polar surface area is 29.5 Ų . It has a heavy atom count of 15 .

Scientific Research Applications

“Methyl 4-(diethylamino)benzoate” is a chemical compound with the formula C10H13NO2 . It’s used in various scientific fields, particularly in chemistry and material science . For instance, it’s often used in the synthesis of other compounds . The methods of application or experimental procedures can vary widely depending on the specific use case .

  • Photo-initiator with Estrogenic Activity

    • Application: This compound is used as a photo-initiator with strong estrogenic activity .
    • Method: It is applied as an ultraviolet filter in sunscreens .
    • Outcome: The compound helps protect the skin from harmful UV rays .
  • Photoinitiator in Visible Light System

    • Application: “Methyl 4-(diethylamino)benzoate” is used as a photoinitiator in visible light systems .
    • Method: It is used in cell encapsulation applications .
    • Outcome: The compound initiates a chemical reaction when exposed to visible light .
  • Photo-initiator with Estrogenic Activity

    • Application: This compound is used as a photo-initiator with strong estrogenic activity .
    • Method: It is applied as an ultraviolet filter in sunscreens .
    • Outcome: The compound helps protect the skin from harmful UV rays .
  • Photoinitiator in Visible Light System

    • Application: “Methyl 4-(diethylamino)benzoate” is used as a photoinitiator in visible light systems .
    • Method: It is used in cell encapsulation applications .
    • Outcome: The compound initiates a chemical reaction when exposed to visible light .

Safety And Hazards

“Methyl 4-(diethylamino)benzoate” is classified as a combustible liquid. It is harmful if swallowed and harmful to aquatic life . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, not eating/drinking/smoking when using this product, avoiding release to the environment, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

methyl 4-(diethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-13(5-2)11-8-6-10(7-9-11)12(14)15-3/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZLHHHHUNKJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408192
Record name methyl 4-(diethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(diethylamino)benzoate

CAS RN

91563-80-3
Record name methyl 4-(diethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JB Scarsella, N Zhang, TG Hartman - Molecules, 2019 - mdpi.com
UV-curable inks, coatings, and adhesives are being increasingly used in food packaging systems. When exposed to UV energy, UV-photoinitiators (PI’s) present in the formulations …
Number of citations: 28 www.mdpi.com
JB Scarsella - 2019 - search.proquest.com
Resins in inks, coatings, and adhesives in food packaging are increasingly cured by UV radiation of photo-initiators (PI’s) with minimal energy requirements and without environmentally …
Number of citations: 3 search.proquest.com
S Chaturvedi, PV Fisher, KM Otteson… - High-Throughput …, 2001 - books.google.com
Robotically based parallel solid-phase organic synthesis (SPOS) is attaining widespread acceptance for production of discrete molecules on the multimilligram scale. Herewith we …
Number of citations: 0 books.google.com

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